molecular formula C16H16N2O B14333359 2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine CAS No. 111831-80-2

2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B14333359
CAS No.: 111831-80-2
M. Wt: 252.31 g/mol
InChI Key: LVECYUSZALPZEA-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzaldehyde with 2-aminopyridine in the presence of an oxidizing agent to form the desired oxazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s stability and modify its interaction with molecular targets, making it distinct from other similar compounds .

Properties

CAS No.

111831-80-2

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C16H16N2O/c1-16(2,3)12-8-6-11(7-9-12)15-18-14-13(19-15)5-4-10-17-14/h4-10H,1-3H3

InChI Key

LVECYUSZALPZEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3

Origin of Product

United States

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